Flavasperone

説明

特性

CAS番号 |

3566-99-2 |

|---|---|

分子式 |

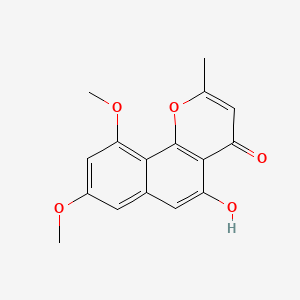

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC名 |

5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-4-11(17)15-12(18)6-9-5-10(19-2)7-13(20-3)14(9)16(15)21-8/h4-7,18H,1-3H3 |

InChIキー |

ARXPDHLVDOYIPX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC |

正規SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC |

melting_point |

203°C |

他のCAS番号 |

3566-99-2 |

物理的記述 |

Solid |

同義語 |

flavasperone |

製品の起源 |

United States |

科学的研究の応用

Introduction to Flavasperone

This compound, a compound derived from the fungus Aspergillus niger, is recognized for its diverse biological activities and potential applications in various fields, particularly in medicine and agriculture. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin . Additionally, it has been evaluated for its activity against fungal pathogens such as Candida albicans and Trichophyton rubrum, demonstrating promising results .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) isozyme 2. This inhibition can potentially be leveraged in the treatment of cholesterol-related disorders . The selectivity of this compound towards ACAT2 over other isoforms highlights its therapeutic potential in managing hyperlipidemia.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound and related compounds against SARS-CoV-2. While this compound itself showed moderate activity, related compounds like aurasperone A demonstrated significant inhibitory effects on the virus, suggesting a potential pathway for developing antiviral therapies based on the structure of this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antifungal activity of this compound against Helicobacter pylori revealed that it possesses potent inhibitory effects with MIC values ≤4 μg/mL. This study compared this compound's efficacy with that of conventional antibiotics and found it to be equally effective, indicating its potential as an alternative therapeutic agent .

Case Study 2: Cholesterol Management

In another research effort, this compound was tested for its ability to inhibit cholesterol esterification in vitro. The results indicated that this compound selectively inhibited ACAT2, making it a candidate for further investigation in cholesterol management strategies .

類似化合物との比較

Key Insights :

- Bromination at C6 and C9 (as in 6,9-dibromothis compound) enhances radical scavenging activity compared to this compound .

- Dimerization (e.g., aurasperone B) significantly increases bioactivity, likely due to improved molecular interactions .

Bioactivity Comparison

Radical Scavenging Activity (DPPH Assay)

Key Insights :

- Dimerization (aurasperone B) and additional hydroxyl groups (TMC-256A1) drastically enhance radical scavenging.

- This compound’s lower activity suggests that substituent modifications or oligomerization are critical for antioxidant efficacy.

Enzyme Inhibition (ACAT1/ACAT2 Selectivity)

| Compound | ACAT1 IC₅₀ (μM) | ACAT2 IC₅₀ (μM) | Specificity Index (ACAT2/ACAT1) |

|---|---|---|---|

| This compound | >100 | 12.5 | <10 |

| Aurasperone A | 8.2 | 5.3 | 0.65 |

| Sterigmatocystin | >100 | 15.0 | <10 |

Key Insights :

Antimicrobial and Cytotoxic Activity

Key Insights :

Antiviral Activity (SARS-CoV-2)

| Compound | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | Not tested | N/A |

| Aurasperone A | 12.25 | 2,641.5 |

| Fonsecinone A | 61.06 | 4.7 |

Key Insights :

- Dimeric naphthopyrones (e.g., aurasperone A) exhibit superior antiviral activity compared to monomers like this compound, with a higher SI than remdesivir .

Physicochemical and Functional Distinctions

- Solubility and Stability: this compound’s lower boiling point (855°C) compared to cynodontin (1,349°C) suggests differences in thermal stability, impacting extraction and storage protocols .

- Synthetic Accessibility : this compound is a precursor for brominated derivatives (e.g., 6,9-dibromothis compound), which require metal bromide induction during fermentation .

Q & A

Q. What are the key spectroscopic techniques for identifying Flavasperone in fungal extracts?

To confirm the presence of this compound, researchers should combine chromatographic separation (e.g., TLC, HPLC) with spectroscopic analyses:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve its naphthopyranone backbone and substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS can confirm the molecular formula (C₁₆H₁₄O₅) and fragmentation patterns .

- UV-Vis Spectroscopy : Characterize absorption maxima (e.g., ~280 nm for naphthoquinones) to differentiate this compound from structurally similar metabolites .

Q. How is this compound synthesized and isolated from Aspergillus niger?

this compound is typically biosynthesized via fungal secondary metabolism. Isolation involves:

Fermentation : Culture A. niger in optimized media (e.g., potato dextrose broth) under static conditions for 7–14 days .

Extraction : Use organic solvents (ethyl acetate, methanol) to extract metabolites from mycelia.

Purification : Employ column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC with UV-guided fractionation .

Q. What are the baseline biological activities of this compound?

this compound exhibits:

- Antimicrobial Activity : MIC of 43.7 μmol/L against Staphylococcus aureus ATCC33591 .

- Cytotoxicity : LD₅₀ of 35.0 μmol/L against Artemia salina larvae .

- Antioxidant Potential : Assess via DPPH radical scavenging assays, though data is limited compared to related naphthoquinones.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across studies?

Discrepancies in MIC or toxicity values may arise from:

- Strain-Specific Responses : Test against standardized microbial strains (e.g., ATCC) and include positive controls (e.g., ampicillin) .

- Assay Variability : Standardize protocols for broth microdilution (CLSI guidelines) and cytotoxicity assays (e.g., Artemia salina lethality test) .

- Compound Purity : Validate purity (>95%) via HPLC-UV/ELSD and elemental analysis .

Q. What strategies optimize this compound yield during fungal fermentation?

Yield enhancement requires:

- Media Optimization : Test carbon/nitrogen ratios (e.g., glucose vs. glycerol) and stress inducers (e.g., metal ions) .

- Co-Cultivation : Co-culture A. niger with bacterial symbionts to trigger silent biosynthetic gene clusters.

- Omics Integration : Use transcriptomics to identify pathway regulators (e.g., polyketide synthases) .

Q. How can structural modifications improve this compound’s therapeutic index?

To balance cytotoxicity and bioactivity:

- Derivatization : Introduce hydroxyl or methyl groups to the naphthopyranone core via semi-synthesis .

- SAR Studies : Compare analogs (e.g., Aurasperone A, Asperpyrones) to identify functional groups critical for activity .

- In Silico Modeling : Predict ADMET properties using tools like SwissADME to guide synthetic efforts .

Q. What methodologies validate this compound’s mechanism of action in antimicrobial assays?

Beyond MIC determination:

- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours .

- Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction.

- Synergy Testing : Combine this compound with sub-inhibitory antibiotics (e.g., β-lactams) via checkerboard assays .

Methodological Considerations

Q. How should researchers address this compound’s photolability in experimental design?

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。